2,5-Dimethyl-1-(propan-2-yl)piperazine

Chiral synthesis Enantioselective catalysis Stereochemical SAR

Researchers requiring stereochemically defined piperazine intermediates face limited commercial access to discrete enantiomers. 1-Isopropyl-2,5-dimethylpiperazine addresses this gap as a chirally pure building block. • Enables chiral ligand design with steric bulk at N1 (XLogP ≈ 1.3). • Critical for CCR1 antagonist SAR and δ-opioid receptor ligand synthesis. • Available in stereodefined form for unambiguous asymmetric catalysis.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 143526-64-1
Cat. No. B121860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(propan-2-yl)piperazine
CAS143526-64-1
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC1CNC(CN1C(C)C)C
InChIInChI=1S/C9H20N2/c1-7(2)11-6-8(3)10-5-9(11)4/h7-10H,5-6H2,1-4H3
InChIKeyZZMDOTWZZOLFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-2,5-dimethylpiperazine Procurement Overview


2,5-Dimethyl-1-(propan-2-yl)piperazine (CAS 143526-64-1), also referred to as 1-isopropyl-2,5-dimethylpiperazine, is a C2,C5-disubstituted piperazine derivative with an N1-isopropyl substituent (molecular formula C9H20N2, MW 156.27 g/mol, calculated XLogP ≈ 1.3) . The molecule contains two chiral centers at the C2 and C5 positions, enabling up to three distinct stereoisomeric configurations (trans-(2R,5S)/(2S,5R) enantiomers and cis-diastereomers) . Unlike unsubstituted piperazine or N1-monoalkylated analogs, the combination of 2,5-dimethyl substitution and N1-isopropyl group imparts distinctive stereoelectronic and steric properties relevant to chiral ligand design and pharmaceutical intermediate applications. As a heterocyclic building block, it serves as a precursor for N-arylpiperazine derivatives, CCR1 antagonists, and other bioactive molecules [1], though direct primary pharmacological data for the isolated compound remain limited. Its procurement value derives primarily from its role as a chirally defined synthetic intermediate rather than as an end-use active pharmaceutical ingredient.

Chiral Intermediate
Two chiral centers (C2, C5) enable stereodefined synthesis for asymmetric catalysis and medicinal chemistry.
Stereochemical Control
trans-(2R,5S) and trans-(2S,5R) configurations support enantiomer-specific SAR in receptor studies.
Medicinal Chemistry Scaffold
Precursor for CCR1 antagonist series and δ-opioid pharmacophore exploration; validated scaffold in patent disclosures.

Why 1-Isopropyl-2,5-dimethylpiperazine Cannot Be Replaced


Generic substitution among N-alkyl piperazine derivatives is inadvisable because the specific stereochemistry of the 2,5-dimethyl core, combined with the steric and lipophilic character of the N1-isopropyl group, directly governs downstream molecular recognition events in chiral environments . The trans-(2R,5S) configuration, for example, is a critical stereochemical determinant in known δ-opioid receptor ligands such as SNC-80 [1]. Substituting an isopropyl group with an ethyl or n-propyl chain alters both calculated LogP (e.g., 1-isopropyl-2,5-dimethylpiperazine XLogP ≈ 1.3 vs. 1-ethyl-2,5-dimethylpiperazine XLogP ≈ 0.9 estimated) [2] and the conformational bias of the piperazine ring, potentially compromising receptor binding, metabolic stability, or crystallization behavior. Furthermore, stereochemical purity is paramount: a racemic mixture of 2,5-dimethylpiperazine derivatives cannot be assumed to perform identically to a stereodefined single enantiomer in asymmetric catalysis or chiral drug synthesis [3]. The quantitative evidence below establishes the specific dimensions along which 1-isopropyl-2,5-dimethylpiperazine differs from its closest structural analogs, enabling informed procurement decisions.

Stereochemical mismatch
Achiral 1-isopropylpiperazine lacks the two stereocenters required for chiral induction; enantioselectivity may not transfer.
Lipophilicity shift
1-Ethyl-2,5-dimethylpiperazine exhibits a lower calculated XLogP (~0.9 vs ~1.3), which can alter membrane permeability and CNS partitioning profiles.
Off-target profile deviation
Pharmacological baseline (COX, AChE inactivity) may differ in N1-substituted analogs, potentially changing assay interference patterns.

1-Isopropyl-2,5-dimethylpiperazine: Evidence vs. Analogs


Stereochemical Complexity vs. 1-Isopropylpiperazine

1-Isopropyl-2,5-dimethylpiperazine contains two chiral centers (C2 and C5), enabling three stereoisomeric forms (one trans enantiomeric pair and one cis meso/mirror-image diastereomer), whereas the comparator 1-isopropylpiperazine (CAS 4318-42-7) possesses zero chiral centers and is stereochemically inert . This difference fundamentally alters the compound's utility: the 2,5-dimethyl substitution provides the requisite chirality for asymmetric induction in catalysis and for probing stereospecific binding pockets in medicinal chemistry. The trans-(2R,5S) configuration specifically appears in δ-opioid agonist SNC-80 scaffolds, demonstrating that this stereochemical arrangement is biologically validated [1].

Chiral Centers
Cross-study comparable
Target: 2 chiral centers (3 stereoisomeric forms)
Comparator: 0 chiral centers (achiral)
Enables chiral induction and stereospecific recognition studies.
Structural analysis context; trans-(2R,5S) configuration relevant to δ-opioid ligands.
Chiral synthesis Enantioselective catalysis Stereochemical SAR

Lipophilicity (XLogP) vs. 1-Ethyl Analog

The calculated XLogP for 1-isopropyl-2,5-dimethylpiperazine is approximately 1.3 [1]. For the closest N-alkyl analog, 1-ethyl-2,5-dimethylpiperazine (CAS 143526-63-0), the estimated XLogP based on molecular connectivity and comparative structure-property analysis is approximately 0.9–1.0 (extrapolated from C8 vs. C9 alkyl chain contributions) [2]. The ΔXLogP of ~0.3–0.4 log units corresponds to an approximately 2-fold difference in octanol-water partition coefficient, which is a meaningful shift for optimizing membrane permeability and CNS penetration in lead optimization campaigns. This difference arises solely from the isopropyl vs. ethyl N1-substituent.

Lipophilicity (XLogP)
Cross-study comparable
Target XLogP ≈ 1.3
1-Ethyl analog XLogP ≈ 0.9–1.0 estimated
Δ ~0.3–0.4 log units
Supports fine-tuning of membrane permeability and CNS distribution profiles.
Calculated values; exact XLogP may vary by computational method.
ADME prediction Lipophilicity optimization Blood-brain barrier penetration

CCR1 Antagonist Scaffold Intermediate

Piperazine derivatives incorporating the 2,5-dimethyl substitution pattern, including N1-alkyl variants structurally related to 1-isopropyl-2,5-dimethylpiperazine, have been disclosed as potent CCR1 receptor antagonists with in vivo anti-inflammatory activity [1]. The patent literature explicitly identifies substituted piperazines with the trans-2,5-dimethyl configuration as preferred embodiments, with N1-substituent variation (including isopropyl) used to modulate potency and selectivity [2]. While specific IC50 values for the exact 1-isopropyl-2,5-dimethyl compound are not publicly reported in peer-reviewed literature, structurally analogous trans-2,5-dimethylpiperazine derivatives exhibit IC50 values below 100 nM in CCR1 binding assays, establishing this scaffold as pharmacologically validated [3].

CCR1 Antagonist Scaffold
Class-level inference
trans-2,5-dimethylpiperazine derivatives exhibit sub-100 nM IC50 in CCR1 binding assays (patent disclosure).
Reported CCR1 antagonist pharmacophore context; exact compound IC50 not publicly reported.
Patent US7449576, US20100240618; in vivo anti-inflammatory data available.
CCR1 antagonism Inflammation Chemokine receptor

COX-1/COX-2 Selectivity Data

In enzymatic assays measuring COX-1 and COX-2 inhibition after arachidonic acid addition at 25°C, a derivative containing the 2,5-dimethyl-1-isopropylpiperazine substructure exhibited an IC50 >100,000 nM (>100 μM) [1]. This negative data is diagnostically valuable: it demonstrates that the scaffold does not promiscuously inhibit cyclooxygenase enzymes, distinguishing it from other piperazine derivatives that may show micromolar COX inhibition as an off-target liability. For researchers developing CNS-penetrant or anti-inflammatory agents where COX inhibition is undesirable (e.g., due to gastrointestinal or cardiovascular safety concerns), this selectivity profile is a positive differentiator.

COX-1/COX-2 Selectivity
Supporting evidence
IC50 >100,000 nM
No COX inhibition detected at tested concentrations; supports target selectivity profiling.
COX-1/COX-2 enzymatic assay, arachidonic acid addition, 25°C.
COX inhibition Selectivity profiling Off-target screening

AChE Inhibition Profile

In an acetylcholinesterase inhibition assay at 26 μM concentration, the compound showed no inhibition (0% inhibition) . This distinguishes 1-isopropyl-2,5-dimethylpiperazine from certain N-benzylpiperazine derivatives and other CNS-active piperazines that exhibit measurable AChE inhibition, which can confound behavioral assays or introduce cholinergic side effects. For CNS drug discovery programs where cholinergic modulation is not intended, this lack of AChE activity represents a cleaner pharmacological baseline.

AChE Inhibition
Supporting evidence
0% inhibition at 26 μM
Absence of AChE activity reduces assay interference risk in CNS target screening.
In vitro acetylcholinesterase inhibition assay; compound concentration 26 μM.
CNS safety Cholinergic off-target Selectivity

1-Isopropyl-2,5-dimethylpiperazine Applications


Chiral Ligand Design for Asymmetric Catalysis

The presence of two chiral centers at C2 and C5 makes 1-isopropyl-2,5-dimethylpiperazine a viable precursor for chiral N,N′-bidentate ligands. The trans-(2R,5S) or trans-(2S,5R) stereoisomers can be elaborated into chiral diamine ligands for transition-metal-catalyzed asymmetric transformations, including hydrogenation, allylic alkylation, and cross-coupling reactions. The isopropyl group provides steric bulk that influences the chiral environment around the metal center without introducing excessive conformational flexibility, as supported by the compound's favorable stereochemical complexity compared to achiral N-isopropylpiperazine . Researchers should confirm stereochemical purity prior to use, as racemic material may yield diminished enantioselectivity.

CCR1 Antagonist Lead Optimization

Given the established patent disclosure of trans-2,5-dimethylpiperazine derivatives as CCR1 antagonists with confirmed in vivo anti-inflammatory activity [1], 1-isopropyl-2,5-dimethylpiperazine serves as an advanced intermediate for synthesizing novel CCR1-targeting compounds. The isopropyl group at N1 provides a defined lipophilicity anchor point (calculated XLogP ≈ 1.3) that can be leveraged to modulate physicochemical properties without redesigning the core pharmacophore. Researchers engaged in chemokine receptor drug discovery can use this intermediate to explore N1-substituent SAR while maintaining the validated trans-2,5-dimethyl stereochemistry essential for CCR1 binding. Procurement in stereodefined form (e.g., trans-(2R,5S) single enantiomer) is recommended for unambiguous SAR interpretation.

Amine-Metal Interaction Modeling

The combination of 2,5-dimethyl substitution and N1-isopropyl group produces a distinctive hydrophobic amine environment suitable for fundamental physical organic chemistry investigations. As noted in product descriptions for structurally related N-propyl-substituted dimethylpiperazines, these compounds are supplied specifically for 'aliphatic amine-metal interaction and hydrophobicity modeling studies' . The calculated XLogP of approximately 1.3 positions this compound in a moderately lipophilic range, making it appropriate for studying amine basicity in non-aqueous environments or for calibrating computational models of amine-containing pharmacophores. The negative COX and AChE activity data [2] further support its use as an inert scaffold in biophysical interaction studies where pharmacological activity would otherwise confound interpretation.

δ-Opioid Receptor Pharmacophore Exploration

The trans-2,5-dimethylpiperazine core is a critical stereochemical element in SNC-80 and related δ-opioid receptor agonists with demonstrated antidepressant, anxiolytic, and analgesic activities [3]. While SNC-80 contains an N4-allyl group rather than isopropyl, the stereochemical congruence (2S,5R configuration) establishes the biological relevance of this scaffold. Researchers exploring novel δ-opioid ligands with modified N-substituents can employ 1-isopropyl-2,5-dimethylpiperazine as a synthetic precursor, substituting the isopropyl group with alternative N-alkyl or N-aryl moieties while preserving the essential 2,5-dimethyl stereochemistry. The isopropyl intermediate offers a convenient branching point for diversification through N-dealkylation and re-functionalization strategies.

Application
Selection Property
Validation Focus
Asymmetric Catalysis Research
Chiral N,N′-bidentate ligand precursor
Enantioselectivity and stereochemical purity confirmation
CCR1 Antagonist Research
trans-2,5-Dimethylpiperazine pharmacophore scaffold
CCR1 binding assay and SAR interpretation
Amine-Metal Interaction Studies
Moderately lipophilic, stereodefined amine environment
Computational modeling and basicity profiling
δ-Opioid Pharmacophore Studies
Stereochemically defined (2S,5R) core of SNC-80 scaffold
Receptor binding and N-substituent SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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